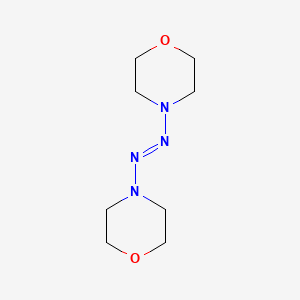

4-(4-Morpholinyldiazenyl)morpholine

Description

Structure

3D Structure

Properties

CAS No. |

16504-26-0 |

|---|---|

Molecular Formula |

C8H16N4O2 |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

(E)-dimorpholin-4-yldiazene |

InChI |

InChI=1S/C8H16N4O2/c1-5-13-6-2-11(1)9-10-12-3-7-14-8-4-12/h1-8H2/b10-9+ |

InChI Key |

MCDKUJUVZJDREQ-MDZDMXLPSA-N |

Isomeric SMILES |

C1COCCN1/N=N/N2CCOCC2 |

Canonical SMILES |

C1COCCN1N=NN2CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Morpholinyldiazenyl Morpholine and Its Derivatives

Established Synthetic Pathways and Mechanistic Considerations

The traditional and most direct route to synthesizing 4-(4-morpholinyldiazenyl)morpholine involves a two-step process: the diazotization of an amino-substituted precursor followed by a coupling reaction.

Diazotization and Subsequent Coupling Reactions in the Synthesis of this compound

The synthesis of this compound typically begins with the diazotization of a suitable morpholine-containing amine. A common starting material is 4-aminomorpholine (B145821), which is not commercially available and must be synthesized, or more practically, by the diazotization of a precursor that can generate a morpholine (B109124) diazonium species. However, a more accessible and analogous pathway involves the self-coupling of a morpholine-derived amine under oxidative conditions or the reaction of a morpholine diazonium salt with morpholine itself.

The fundamental reaction involves the diazotization of an amine, such as 4-morpholinoaniline, to form a diazonium salt. chemicalbook.com This reaction is typically carried out at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). pharmdguru.comslideshare.netyoutube.com The resulting diazonium salt is a highly reactive intermediate. slideshare.net

The subsequent coupling reaction involves the electrophilic attack of the diazonium salt on a nucleophilic partner. In the synthesis of the symmetrical this compound, the nucleophile is a second molecule of morpholine. The nitrogen atom of the morpholine ring acts as the nucleophile, attacking the terminal nitrogen of the diazonium group to form the diazo linkage. slideshare.netnih.gov

Step 1: Diazotization

Step 2: Coupling

The mechanism of the coupling reaction is an electrophilic substitution where the diazonium ion is the electrophile and the amine is the nucleophile. slideshare.net

Optimization Strategies for Reaction Yield, Purity, and Stereoselectivity

Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the final product. Key parameters that can be adjusted include:

Temperature: Diazotization reactions are notoriously temperature-sensitive. Maintaining a low temperature (0–5 °C) is crucial to prevent the decomposition of the unstable diazonium salt. nih.gov

pH: The pH of the reaction medium is critical for both the diazotization and coupling steps. Diazotization is carried out in a strongly acidic medium, while the coupling reaction with an amine is typically favored under weakly acidic to neutral conditions to ensure the availability of the nucleophilic free amine. youtube.com

Stoichiometry of Reactants: The molar ratio of the amine, sodium nitrite, and acid must be carefully controlled to ensure complete diazotization without side reactions. An excess of the coupling component (morpholine) can be used to drive the reaction towards the desired product. nih.gov

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the diazonium salt. Aqueous media are common, but the use of co-solvents may be necessary in some cases.

Given that this compound is an achiral molecule, stereoselectivity is not a consideration in its synthesis. However, when synthesizing derivatives with chiral centers, stereoselectivity would become a critical aspect to control, potentially through the use of chiral auxiliaries or catalysts.

Novel Approaches and Sustainable Synthetic Chemistry

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing chemical bonds. These principles are being applied to the synthesis of diazenyl-morpholine systems.

Catalytic Methods in the Formation of Diazenyl-Morpholine Systems

While the classical diazotization-coupling sequence is prevalent, research into catalytic methods for forming N-N bonds is an active area. For the synthesis of diazenyl compounds, transition metal catalysts can offer alternative pathways. For instance, copper-catalyzed cross-coupling reactions have been explored for the formation of azo compounds, although their application to the specific synthesis of this compound is not widely reported.

Catalytic approaches could offer several advantages, including milder reaction conditions, higher selectivity, and the potential for asymmetric synthesis of chiral derivatives. The development of catalysts specifically designed for the formation of diazenyl-morpholine systems could represent a significant step forward. wiley.com

Application of Green Chemistry Principles to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org For the synthesis of this compound, several green chemistry strategies can be considered:

Use of Safer Solvents: Replacing traditional organic solvents with greener alternatives such as water, ethanol, or ionic liquids can reduce the environmental footprint of the synthesis. nih.govchemrxiv.orgchemrxiv.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. The classical diazotization-coupling reaction can have a good atom economy if the byproducts (e.g., NaCl, H₂O) are benign.

Catalysis: As mentioned, the use of catalysts can lead to more efficient reactions, reducing energy consumption and waste generation. google.com

Alternative Energy Sources: The use of microwave irradiation or ultrasound as energy sources can sometimes accelerate reaction rates and improve yields, leading to more efficient processes.

A recent example of a green synthesis for morpholines involves a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, highlighting a move towards more environmentally benign methods for synthesizing the morpholine core itself. nih.govchemrxiv.orgchemrxiv.org

Synthesis of Structurally Modified this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships for various applications. Modifications can be made to the morpholine rings or by introducing different substituents.

The synthesis of these analogues generally follows similar principles to the parent compound, with the appropriate selection of starting materials. For example, to introduce substituents on the morpholine rings, substituted morpholine derivatives would be used as starting materials. nih.govnih.gov The synthesis of various substituted morpholine derivatives has been reported, which could serve as precursors. nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.govgoogle.comresearchgate.netjocpr.com

For instance, starting with a substituted 4-aminomorpholine would lead to an analogue with a substituent on one of the morpholine rings. If a substituted morpholine is used as the coupling component, the substituent will be on the other ring. To synthesize a symmetrically substituted analogue, a substituted morpholine would be used for both the diazotization and coupling steps.

The table below provides a hypothetical overview of starting materials for the synthesis of various analogues.

| Target Analogue | Starting Amine for Diazotization | Coupling Component |

| Symmetrically disubstituted analogue | Substituted 4-aminomorpholine | Substituted morpholine |

| Asymmetrically monosubstituted analogue | 4-aminomorpholine | Substituted morpholine |

| Asymmetrically monosubstituted analogue | Substituted 4-aminomorpholine | Morpholine |

The synthesis of a diverse library of analogues is crucial for developing compounds with tailored properties for specific applications.

Strategies for Substituent Introduction and Derivatization on Morpholine Rings

The direct functionalization of the carbon atoms on the morpholine rings of a pre-existing this compound core is a synthetically challenging endeavor. The morpholine ring, being a saturated heterocycle, generally lacks sites for facile electrophilic or nucleophilic substitution. researchgate.netorganic-chemistry.org Therefore, advanced synthetic strategies often focus on building the substituted morpholine ring from acyclic precursors and then forming the diazenyl linkage, or vice-versa.

However, should direct derivatization be attempted, the chemical environment of the morpholine rings in this compound would necessitate specialized approaches. The nitrogen atoms of the morpholine rings are part of an N-N bond, which influences their reactivity. The primary methods for creating C-substituted morpholines involve multi-step syntheses starting from materials like enantiomerically pure amino alcohols. nih.govnih.gov A key step in such syntheses can be a palladium-catalyzed carboamination reaction to form the morpholine ring. nih.govnih.gov

While specific examples of direct C-H functionalization on this compound are not extensively documented in readily available literature, general principles of heterocyclic chemistry suggest that radical-based reactions or metal-catalyzed C-H activation could be potential, albeit challenging, routes to explore. The stability of the diazenyl linkage under such reactive conditions would be a primary concern.

A more common approach involves the synthesis of substituted morpholines first, followed by the creation of the azo linkage. For instance, C-substituted morpholines can be synthesized from amino alcohols, epoxides, or through organometallic reactions. researchgate.netorganic-chemistry.org These substituted morpholines can then be converted to their corresponding N-amino derivatives, which can subsequently be oxidized to form the desired substituted dimorpholinyl-diazenes.

Table 1: Synthetic Strategies for C-Substituted Morpholine Derivatives

| Strategy | Key Precursors | Key Reactions | Scope and Limitations |

| Ring Construction | Substituted Amino Alcohols | Palladium-catalyzed carboamination | Allows for stereoselective synthesis of cis-3,5-disubstituted morpholines. Scope can be limited by the availability of starting materials. nih.govnih.gov |

| Ring Construction | Epoxides and Amines | Ring-opening and cyclization | A versatile method for accessing a variety of substitution patterns. researchgate.netorganic-chemistry.org |

| Post-cyclization Derivatization | Pre-formed Morpholine | Radical reactions, C-H activation | Theoretically possible but synthetically challenging for this compound due to potential side reactions with the diazenyl group. |

Modifications of the Diazenyl Linkage and Associated Synthetic Challenges

The diazenyl (-N=N-) bridge in this compound is a key functional group that can undergo chemical transformations, primarily oxidation and reduction, to yield derivatives with altered electronic and structural properties.

Oxidation to Azoxy Derivatives:

The diazenyl linkage can be oxidized to an azoxy group (-N(O)=N-). This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. youtube.comyoutube.com The reaction involves the electrophilic attack of the oxidizing agent on one of the nitrogen atoms of the azo bridge. The synthesis of the corresponding 4,4'-azoxy-dimorpholine would proceed via this route.

A significant challenge in the oxidation of unsymmetrical azo compounds is controlling the regioselectivity—that is, determining which of the two nitrogen atoms is oxidized. For symmetrical molecules like this compound, this is not a concern. However, reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the morpholine rings.

Reduction to Hydrazo Derivatives:

The diazenyl group can be reduced to a hydrazo linkage (-NH-NH-), forming 4,4'-bis(morpholino)hydrazine. A common and effective reagent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄). organic-chemistry.orgrug.nlsciencemadness.org This reduction is typically carried out in an aqueous solution and is compatible with a variety of other functional groups. organic-chemistry.org The reaction proceeds through a stepwise electron transfer mechanism.

A primary challenge in the reduction of azo compounds is the potential for over-reduction, which can lead to the cleavage of the N-N bond, resulting in the formation of two separate morpholine molecules. Careful control of the reaction time, temperature, and stoichiometry of the reducing agent is crucial to isolate the desired hydrazo derivative in high yield.

Synthetic Challenges:

The primary synthetic challenges in modifying the diazenyl linkage revolve around chemoselectivity. The reagents used for oxidation or reduction must be selective for the diazenyl group without affecting the morpholine rings. The morpholine rings themselves can be susceptible to oxidation under harsh conditions. Similarly, the N-N bond of the resulting hydrazo derivative can be labile, particularly under acidic or strongly reducing conditions. The purification of the products can also be challenging due to the similar polarities of the starting material, the desired product, and potential byproducts.

Table 2: Modifications of the Diazenyl Linkage in this compound

| Transformation | Reagent(s) | Product | Key Challenges |

| Oxidation | Peroxy acids (e.g., m-CPBA), H₂O₂ | 4,4'-Azoxy-dimorpholine | Controlling reaction conditions to prevent over-oxidation or ring degradation. youtube.comyoutube.com |

| Reduction | Sodium Dithionite (Na₂S₂O₄) | 4,4'-Bis(morpholino)hydrazine | Preventing over-reduction and cleavage of the N-N bond. organic-chemistry.orgrug.nlsciencemadness.org |

Elucidation of Molecular Structure and Electronic Properties of 4 4 Morpholinyldiazenyl Morpholine Through Advanced Techniques

Advanced Spectroscopic Characterization and Interpretation

Spectroscopic analysis is fundamental to understanding the structural and electronic intricacies of 4-(4-morpholinyldiazenyl)morpholine. A combination of Nuclear Magnetic Resonance (NMR), vibrational (IR and Raman), and electronic (UV-Vis) spectroscopy, alongside mass spectrometry, offers a complete picture of the molecule's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for determining the connectivity and conformational details of organic molecules. For derivatives of morpholine (B109124), NMR spectra provide characteristic signals that confirm the presence and environment of the morpholine rings. ijprs.comresearchgate.net

In related morpholine-containing compounds, the protons on the morpholine ring typically exhibit chemical shifts in specific regions of the ¹H NMR spectrum. hmdb.cachemicalbook.com Similarly, the carbon atoms of the morpholine ring give rise to distinct signals in the ¹³C NMR spectrum. researchgate.net The precise chemical shifts and coupling constants can offer insights into the chair conformation of the morpholine rings and the electronic effects of the diazenyl linkage.

Table 1: Predicted and Experimental NMR Data for Morpholine and its Derivatives

| Nucleus | Predicted Chemical Shift (ppm) for Morpholine (in D₂O) hmdb.ca | Experimental Chemical Shift (ppm) for 4-Formylmorpholine (in CDCl₃) chemicalbook.com | Experimental Chemical Shift (ppm) for 4-(Benzenesulfonyl)-morpholine researchgate.net |

|---|---|---|---|

| ¹H | 3.72-3.77 | 3.42-3.80, 8.06 | Not specified |

Note: The table presents data for morpholine and its derivatives to provide a reference for the expected spectral regions for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups and bonding characteristics. nih.gov For morpholine and its derivatives, characteristic vibrational bands are observed for the C-H, C-N, and C-O stretching and bending modes. researchgate.netresearchgate.netnist.gov

The IR spectrum of a related compound, 4-(benzenesulfonyl)-morpholine, shows C-H stretching modes of the aromatic ring between 3056 cm⁻¹ and 2977 cm⁻¹. researchgate.net In the case of this compound, one would expect to observe characteristic absorptions for the N=N stretching of the diazo group, in addition to the vibrations associated with the morpholine rings. The presence of both symmetric and asymmetric stretches of the C-O-C and C-N-C linkages within the morpholine rings would also be evident. researchgate.net

Table 2: Key Vibrational Frequencies for Morpholine and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (aromatic) | Stretching | 3056-2977 | researchgate.net |

| C-N | Stretching | ~1220-1321 | researchgate.net |

| C=O | Stretching | ~1683-1686 | researchgate.net |

| C=C (aromatic) | Stretching | ~1620 | researchgate.net |

| N-H | Stretching | Varies | nih.gov |

Note: This table provides a general reference for vibrational frequencies of functional groups present in or related to the target molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For morpholine itself, the room temperature UV absorption spectrum displays a bimodal appearance, with an onset around 255 nm attributed to a σ* ← n transition, and a more intense absorption at shorter wavelengths (~220 nm) assigned to Rydberg ← n transitions. rsc.org

For this compound, the presence of the diazenyl chromophore is expected to give rise to characteristic absorptions in the UV-Vis spectrum. The electronic transitions associated with the N=N double bond, specifically the n → π* and π → π* transitions, would likely result in absorption bands at longer wavelengths compared to unsubstituted morpholine. The specific λmax values would be influenced by the electronic effects of the two morpholine rings attached to the diazo group. Some morpholine derivatives have also been investigated for their fluorescence properties, which can be sensitive to the molecular environment and substitution patterns. researchgate.net

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

For this compound, HRMS would confirm the molecular formula, C₈H₁₆N₄O₂. The fragmentation pathways would likely involve the cleavage of the N-N bond of the diazenyl group and fragmentation of the morpholine rings. The resulting fragment ions would be characteristic of the morpholinyl substructures. Photoionization mass spectrometry has been used to study the fragmentation of morpholine itself, providing insights into its dissociation channels upon excitation. rsc.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Crystal Packing Architectures

While a specific crystal structure for this compound was not found in the search results, analysis of a closely related compound, 4-[(pyridin-3-yl)diazenyl]morpholine, provides valuable insights into the likely solid-state conformation. nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding in the Solid State

No information is available on the crystal structure of this compound. Consequently, an analysis of its intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding networks in the solid state, cannot be conducted. The identification of hydrogen bond donors and acceptors and the geometry of these interactions are contingent on experimental crystallographic data, which is currently absent from the scientific record.

Theoretical and Computational Investigations of Molecular Structure

Quantum Chemical Calculations of Ground State Geometries and Energetics

A search of computational chemistry literature revealed no studies that have performed quantum chemical calculations on this compound. As a result, there is no data available on its optimized ground state geometry, bond lengths, bond angles, dihedral angles, or its electronic energy and thermodynamic properties as determined by methods such as Density Functional Theory (DFT) or other ab initio calculations.

Conformational Energy Landscape Exploration and Global Minimum Identification

Without any computational studies, the conformational energy landscape of this compound remains unexplored. There is no information regarding the potential conformers arising from the rotation around the N-N single bonds and the puckering of the two morpholine rings. Consequently, the identification of the global minimum energy conformation and the relative energies of other stable conformers have not been determined.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Redox Chemistry of the Diazenyl Moiety in 4-(4-Morpholinyldiazenyl)morpholine

The redox chemistry of this compound is centered on both the nitrogen-rich morpholine (B109124) rings and the diazenyl group. libretexts.orgpearson.com The diazenyl moiety can undergo both oxidation and reduction, leading to a variety of transformation products. numberanalytics.com

The electrochemical behavior of this compound is characterized by the oxidation of the morpholine moieties and the reduction of the central diazenyl group. The oxidation potential of morpholine itself has been determined to be approximately +1.18 V versus a saturated calomel (B162337) electrode (SCE) in dimethylformamide. researchgate.netwikipedia.org The presence of two morpholine groups is expected to influence the electronic properties of the diazenyl linkage.

The reduction of the diazenyl group in aliphatic azo compounds typically proceeds via the formation of a hydrazo compound. numberanalytics.com The reduction potential is sensitive to the nature of the substituents attached to the -N=N- group. numberanalytics.com For instance, the reduction potential of azobenzene (B91143) is approximately -1.3 V vs. SCE, and this value is shifted by the presence of electron-donating or electron-withdrawing groups. numberanalytics.com Given the electron-donating nature of the morpholine rings, the reduction potential of this compound is expected to be influenced accordingly.

Table 1: Representative Electrochemical Data for Related Compounds

| Compound/Functional Group | Redox Process | Potential (V) | Reference Electrode |

|---|---|---|---|

| Morpholine | Oxidation | +1.18 | SCE |

| Azobenzene | Reduction | -1.3 | SCE |

Note: This table presents data for related compounds to illustrate the expected electrochemical behavior due to the lack of specific data for this compound.

The oxidation of the morpholine rings can lead to the formation of N-centered radicals. researchgate.net The reaction is often initiated by electrochemical oxidation, where the morpholine radical can be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.net These radicals can then participate in a variety of subsequent reactions, including C-N bond formation in the presence of suitable substrates. researchgate.net

The diazenyl group can also be a source of radicals, particularly through thermal or photochemical decomposition, which involves the cleavage of the C-N bonds to generate nitrogen gas and alkyl radicals. wikipedia.orgnewworldencyclopedia.orgacs.org Aliphatic azo compounds are well-known radical initiators for this reason. wikipedia.orgyoutube.com The generated radicals can be scavenged by radical scavengers or can initiate polymerization reactions. wikipedia.orgresearchgate.net

Photochemical Transformations and Photoreactivity

The photochemical behavior of this compound is anticipated to be dominated by the photoreactivity of the diazenyl group, which is analogous to the well-studied azo compounds. newworldencyclopedia.orgyoutube.com

Diazenes, including aliphatic derivatives, can undergo cis-trans isomerization upon exposure to light. rsc.org This process involves the absorption of a photon to promote the molecule to an excited state, followed by a conformational change around the -N=N- bond. The reverse isomerization can be triggered by light of a different wavelength or by thermal means. youtube.com The isomerization mechanism can proceed through either an in-plane inversion or an out-of-plane torsion, with theoretical studies suggesting that the torsional pathway is favored for diazene (B1210634). rsc.org For this compound, photoisomerization would lead to the interconversion between the likely more stable trans isomer and the cis isomer.

Upon irradiation with ultraviolet light, aliphatic azo compounds can undergo photodegradation, which primarily involves the cleavage of the bonds connecting the nitrogen atoms to the adjacent groups. numberanalytics.comnewworldencyclopedia.org This process results in the liberation of nitrogen gas and the formation of two radical species. wikipedia.orgnewworldencyclopedia.org For this compound, this would lead to the formation of two morpholinyl radicals.

The efficiency of this photodegradation process is described by the quantum yield, which is the number of molecules that decompose per photon absorbed. nih.govrsc.org The quantum yield for the photochemical decomposition of some azoalkanes can be low, indicating that other photochemical pathways, such as fluorescence, may be competing with decomposition. researchgate.net The quantum yield can also be influenced by the solvent and the presence of photosensitizers. nih.gov The identification of intermediate species, such as the morpholinyl radicals, can be achieved through techniques like time-resolved spectroscopy and trapping experiments.

Table 2: Illustrative Photochemical Parameters for Related Azoalkanes

| Compound | Quantum Yield of Decomposition (Φ) | Fluorescence Lifetime (τf) | Reference |

|---|---|---|---|

| 2,3-Diazabicyclo[2.2.2]oct-2-ene (DBO) | 0.013 | 0.39 µs | researchgate.net |

| Vinyl-substituted DBO derivative | 0.0009 | 0.56 ns | researchgate.net |

Note: This table provides data for related bicyclic azoalkanes to illustrate the range of photochemical parameters that might be expected. Specific data for this compound is not available.

Thermal Stability and Decomposition Mechanisms

The thermal stability of this compound is determined by the strength of the bonds within the molecule, with the diazenyl group being the most likely point of thermal decomposition.

Aliphatic azo compounds are generally less stable than their aromatic counterparts and are known to decompose upon heating. wikipedia.orgnewworldencyclopedia.org The primary decomposition pathway involves the cleavage of the C-N bonds, leading to the formation of nitrogen gas and two radicals. wikipedia.orgnewworldencyclopedia.orgyoutube.com This property is exploited in the use of some aliphatic azo compounds as thermal radical initiators in polymerization. wikipedia.orgyoutube.com The temperature at which decomposition occurs is dependent on the structure of the compound. researchgate.net

The morpholine rings themselves are relatively stable, but can undergo decomposition at very high temperatures, as seen in combustion studies. newworldencyclopedia.org The decomposition of morpholine can proceed through various pathways, including intramolecular hydrogen shifts and ring-opening reactions. newworldencyclopedia.org However, under typical laboratory conditions, the thermal lability of the diazenyl group is expected to be the dominant factor in the thermal stability of this compound. The presence of oxygen can also influence the thermal stability, as it can react with thermally generated radicals to form peroxides, which may act as initiators for further decomposition. aidic.it

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Morpholine |

| Dimethylformamide |

| Saturated Calomel Electrode |

| Azobenzene |

| Hydrazo compound |

| Anionic Dithiolene Radical |

| Electron Paramagnetic Resonance |

| Nitrogen |

| Azo compound |

| Diazene |

| trans isomer |

| cis isomer |

| Azoalkane |

| 2,3-Diazabicyclo[2.2.2]oct-2-ene |

| Vinyl-substituted DBO derivative |

| Divinyl-substituted DBO derivative |

Thermogravimetric Analysis for Decomposition Onset, Kinetics, and Stages

There is no available data from thermogravimetric analysis (TGA) for this compound in the reviewed scientific literature. Consequently, information regarding its decomposition onset temperature, the kinetics of its thermal degradation, and the distinct stages of its decomposition process remains uncharacterized.

Identification and Characterization of Thermal Decomposition Products and Pathways

Due to the absence of studies on the thermal decomposition of this compound, its thermal decomposition products have not been identified or characterized. The pathways through which it degrades upon heating are therefore unknown.

Reaction Kinetics and Mechanistic Pathways in Solution

Detailed investigations into the reaction kinetics and mechanistic pathways of this compound in solution are not present in the current body of scientific literature. This includes both kinetic studies of specific reactions and the elucidation of transient species.

Kinetic Studies of Specific Chemical Reactions Involving this compound

No kinetic studies detailing the rates and orders of specific chemical reactions involving this compound could be located. This lack of data prevents a quantitative understanding of its reactivity with other chemical agents.

Elucidation of Reaction Intermediates and Transition State Structures

Information regarding the reaction intermediates and transition state structures formed during chemical transformations of this compound is not available. Computational and experimental studies to elucidate these critical aspects of its reactivity have not been reported.

Theoretical and Computational Chemistry Studies of 4 4 Morpholinyldiazenyl Morpholine

Electronic Structure and Bonding Analysis

The electronic structure of 4-(4-Morpholinyldiazenyl)morpholine is foundational to understanding its stability, reactivity, and spectroscopic characteristics. Computational methods provide a powerful lens through which to examine these features at a molecular level.

Density Functional Theory (DFT) is a robust computational method for predicting the electronic properties of molecules. For this compound, DFT calculations would be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The charge distribution across the molecule, calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This information is vital for understanding intermolecular interactions and identifying potential sites for electrophilic or nucleophilic attack. It is anticipated that the nitrogen atoms of the diazenyl group and the oxygen atoms of the morpholine (B109124) rings would exhibit negative partial charges, while the adjacent carbon and nitrogen atoms would carry positive partial charges.

Table 1: Predicted DFT Data for this compound

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 to 1.0 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.5 to 8.5 eV | Correlates with chemical reactivity and stability. |

Note: These values are hypothetical and would require specific DFT calculations to be confirmed.

For a more precise characterization of the electronic structure, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be utilized. These methods explicitly account for electron correlation, which is the interaction between electrons, providing a more accurate description of the molecule's energy and properties compared to DFT in some cases. Such calculations would refine the understanding of the bonding within the diazenyl linkage and the morpholine rings, offering a benchmark for the results obtained from more computationally efficient DFT methods.

Reactivity Prediction and Mechanistic Modeling

Computational chemistry offers powerful tools for predicting how a molecule will behave in a chemical reaction and for elucidating the step-by-step mechanisms of these transformations.

Global and local reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, softness, and the Fukui function, would be calculated to quantify the reactivity of this compound. The Fukui function, in particular, is instrumental in identifying the most likely sites for nucleophilic and electrophilic attack. It is expected that the nitrogen atoms of the diazenyl group would be the primary nucleophilic centers, while the potential for electrophilic attack would be distributed across the molecule.

Computational modeling can be used to simulate potential reaction mechanisms involving this compound. For instance, the mechanism of its thermal or photochemical decomposition could be investigated. By locating the transition state structures and calculating the corresponding activation energy barriers, the feasibility of different reaction pathways can be assessed. This would provide valuable insights into the stability of the compound and the potential products of its reactions. For example, a study on the decomposition of morpholine itself has shown that intramolecular hydrogen shifts are a dominant pathway, a mechanism that could also be relevant for its derivatives. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical calculations of its infrared (IR), Raman, UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra would be highly informative.

Predicted vibrational frequencies from IR and Raman spectra would correspond to the stretching and bending modes of the various bonds in the molecule, such as the N=N double bond of the diazenyl group and the C-N, C-O, and C-H bonds of the morpholine rings. The calculated UV-Visible spectrum would reveal the electronic transitions responsible for the molecule's absorption of light, which are directly related to the HOMO-LUMO gap. Theoretical NMR chemical shifts for the ¹H and ¹³C atoms would provide a detailed map of the chemical environment of each nucleus.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| Infrared (IR) | Strong absorption band for N=N stretching (approx. 1500-1600 cm⁻¹). Multiple bands for C-N, C-O, and C-H stretching and bending. |

| UV-Visible | Absorption maximum (λ_max) in the UV region, corresponding to π → π* and n → π* transitions of the diazenyl group. |

| ¹H NMR | Distinct signals for the axial and equatorial protons of the morpholine rings, likely in the range of 2.5-4.0 ppm. |

Note: These are generalized predictions and would be refined by actual computational simulations.

Computational Prediction of NMR Chemical Shifts, Coupling Constants, and Anisotropy

No published research could be found that details the use of computational methods, such as Density Functional Theory (DFT), to predict the ¹H or ¹³C NMR chemical shifts, spin-spin coupling constants, or chemical shift anisotropy for this compound.

Calculation of Vibrational Frequencies and Intensities, and Electronic Absorption Spectra

There is no available literature presenting calculations of the vibrational frequencies (e.g., for IR or Raman spectroscopy) or the electronic absorption spectra (e.g., for UV-Vis spectroscopy) for this compound.

Advanced Applications of 4 4 Morpholinyldiazenyl Morpholine in Materials Science and Chemical Synthesis

Role in Functional Materials Development

Integration into Polymer Matrices for Specific Optical or Electronic Properties

There is no available data on the integration of 4-(4-Morpholinyldiazenyl)morpholine into polymer matrices to impart specific optical or electronic properties. In a broader context, organic molecules are sometimes incorporated into polymers to modify their characteristics. For instance, the incorporation of various organic and inorganic compounds can influence the refractive index, conductivity, and other electronic properties of polymers. However, no studies have specifically investigated this compound for these purposes.

Application in Dye Chemistry and Chromophoric Systems (excluding biological staining or clinical diagnostics)

No specific applications of this compound in non-biological dye chemistry or as a chromophoric system have been reported in the scientific literature. The diazene (B1210634) (-N=N-) group is a well-known chromophore responsible for the color of many azo dyes. The specific optical properties, such as the absorption and emission spectra of this compound, which would be crucial for its use as a dye, have not been characterized in the available literature.

Use in Photoresponsive Materials and Actuators

There is no documented use of this compound in the development of photoresponsive materials or actuators. The core functionality for photoresponsiveness in many materials is the azobenzene (B91143) group, a related diazene structure with aromatic substituents. Azobenzene undergoes reversible trans-cis isomerization upon irradiation with light of specific wavelengths, leading to changes in the material's shape, color, or other properties. While this compound contains the diazene linkage, its photoresponsive behavior has not been investigated.

Utility as a Reagent or Intermediate in Organic Synthesis

The utility of this compound as a specific reagent or intermediate in organic synthesis is not well-established in the chemical literature. The morpholine (B109124) ring itself is a versatile building block in the synthesis of a wide array of complex molecules and pharmacologically active compounds. nih.govgoogle.comresearchgate.nete3s-conferences.org

Precursor for Novel Nitrogen-Containing Heterocycles and Macrocycles

No specific examples have been found in the literature describing the use of this compound as a precursor for the synthesis of novel nitrogen-containing heterocycles or macrocycles. The synthesis of such structures often involves bifunctional molecules that can undergo cyclization reactions. While this compound possesses multiple nitrogen atoms, its utility as a building block for larger cyclic structures has not been explored or reported. General methods for the synthesis of nitrogen heterocycles and macrocycles are abundant in organic chemistry, but none specifically employ this starting material. nih.govunige.chorganic-chemistry.orgsemanticscholar.orgrsc.orgnih.govmdpi.com

Role in the Synthesis of Complex Organic Molecules

There are no documented instances of this compound being used as a key reagent or intermediate in the synthesis of complex organic molecules. The reactivity of the diazene bond could potentially be exploited, for example, in reactions that involve the release of nitrogen gas. However, no such synthetic applications have been described for this specific compound. The broader class of morpholine derivatives is widely used in the synthesis of pharmaceuticals and other complex targets, but the specific contribution of the bis(morpholino)diazene structure remains uncharacterized. nih.gov

Applications in Analytical Chemistry (excluding clinical diagnostics)

No specific applications of this compound in analytical chemistry, outside of clinical diagnostics, have been documented in the reviewed scientific literature. The subsequent sections reflect this absence of detailed research findings.

As a Ligand in Coordination Chemistry and Metal Complexation

There is no available scientific literature that describes the use of this compound as a ligand for the formation of coordination complexes with metal ions. While the broader class of morpholine derivatives has been investigated for their coordination capabilities, specific studies on the metal complexation behavior of this compound, including details on the types of metals it binds with, the resulting complex structures, and their stability constants, are not present in the public domain.

As a Chromogenic Reagent for the Detection of Non-Biological Analytes

No published research could be identified that investigates or establishes the use of this compound as a chromogenic reagent for detecting non-biological analytes. Consequently, there is no data available on its potential to produce a measurable color change in the presence of specific non-biological substances, nor any information on its selectivity, sensitivity, or the optimal conditions for such analytical methods.

Degradation Pathways and Chemical Fate of 4 4 Morpholinyldiazenyl Morpholine

Chemical Degradation under Controlled Environmental or Laboratory Conditions

The chemical stability of morpholine (B109124) can be compromised under specific laboratory and environmental settings, leading to its transformation through hydrolytic and oxidative processes.

Morpholine is generally considered chemically stable in aqueous environments under standard conditions. usda.gov However, its degradation can be induced at elevated temperatures and pressures. In the absence of oxygen, morpholine decomposes at a slow rate under the high-temperature and high-pressure conditions found in steam systems. atamankimya.comwikipedia.orgatamanchemicals.com One study demonstrated that at 275 °C and in the presence of magnetite, morpholine decomposed within a few days. researchgate.net Another investigation into its thermal degradation in the context of CO2 capture found morpholine to be more thermally stable than monoethanolamine (MEA) under comparable stripper operating conditions. researchgate.nethw.ac.uk

Simulations of morpholine's (hydro)thermolysis have been conducted under conditions mimicking industrial boilers (352 °C, 17.5 MPa) and superheaters (490 °C, 17.5 MPa). researchgate.net These studies indicated that thermolysis was more rapid under superheater conditions than hydrothermolysis under boiler conditions. researchgate.net The decomposition mechanism is believed to be initiated by the hydrolysis of the ether bond at high temperatures. researchgate.net

Oxidative processes contribute significantly to the degradation of morpholine and its derivatives. The presence of oxygen is a key driver for oxidation. researchgate.net Studies have explored the oxidative ring-opening of morpholine derivatives. For instance, visible light has been used as an energy source with O₂ as the final oxidant to cleave the C(sp³)–C(sp³) bonds in morpholine derivatives, a process that avoids the need for transition metals and harsh conditions like high temperature and pressure. google.com Another study reported the oxidative cleavage of morpholine derivatives under ozone oxidation, although with a lower yield of the ring-opened product. google.com Electrochemical methods have also been employed for the C-H amination of arenes by morpholine under oxidative conditions, catalyzed by cobalt or nickel. mdpi.com The reaction is initiated by the electrochemical oxidation of morpholine at the anode, leading to the formation of a morpholine radical. mdpi.com

Photodegradation and Photo-Induced Transformations in Solution and Relevant Matrices

Light, particularly in the ultraviolet spectrum, can induce the degradation of morpholine, a process that can be enhanced by the presence of photocatalysts.

The photodissociation of morpholine has been studied across a range of UV wavelengths, from 193 nm to 250 nm. rsc.orgresearchgate.net The rate of its disappearance is significantly greater in the presence of a photocatalyst like titanium dioxide (TiO₂) under UV irradiation compared to its degradation without the catalyst. rsc.org The photodissociation process involves the excitation of the morpholine molecule to a 1nσ* potential energy surface, which leads to the extension of the N-H bond and subsequent dissociation. rsc.orgresearchgate.net

In the gas phase, the UV photodissociation of morpholine results in the formation of morpholinyl radicals and hydrogen atoms. rsc.orgresearchgate.net In aqueous suspensions containing TiO₂, the photocatalytic degradation of morpholine leads to the formation of several organic intermediates. rsc.org These intermediates are eventually destroyed, and the organic nitrogen is initially converted into ammonium (B1175870) ions. rsc.org

Biotransformation and Microbial Degradation (Focus on Fundamental Chemical Aspects)

Initially considered recalcitrant, morpholine has been proven to be biodegradable by various bacterial species, most notably from the genus Mycobacterium. uni-pannon.hunih.gov These microorganisms can utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The degradation process involves inducible enzymes. researchgate.net

The biodegradation of morpholine typically begins with the cleavage of a bond between the heteroatom and an adjacent carbon atom, a reaction likely catalyzed by a monooxygenase. nih.gov Studies have indicated the involvement of a soluble cytochrome P-450 in the degradative pathway. nih.govnih.gov

The metabolic pathway of morpholine degradation has been investigated, revealing two main branches: the ethanolamine (B43304) route and the glycolate (B3277807) route. researchgate.netnih.gov Key intermediates that have been identified include 2-(2-aminoethoxy)acetate (B1259841) and glycolate. nih.govnih.gov In some bacterial strains, the degradation proceeds via the diglycolic acid route. uni-pannon.hu Ultimately, the biodegradation of morpholine leads to the liberation of excess nitrogen in the form of ammonia. researchgate.netresearchgate.net

Table of Identified Morpholine Degradation Intermediates

| Degradation Pathway | Intermediate Compounds |

|---|---|

| Photodegradation | Morpholinyl radicals, Ammonium ions |

| Biotransformation | 2-(2-aminoethoxy)acetate, Glycolate, Ethanolamine, Ammonia |

Microbial Enzyme-Mediated Transformations and Associated Chemical Mechanisms

The microbial degradation of 4-(4-Morpholinyldiazenyl)morpholine is anticipated to proceed through enzymatic actions targeting the morpholine rings and the central azo bond. Bacteria, particularly from the genus Mycobacterium, are well-known for their ability to degrade morpholine. iicbe.orgnih.govuni-pannon.huresearchgate.netkau.edu.saethz.chresearchgate.netresearchgate.net

The initial attack on the morpholine ring is likely catalyzed by a morpholine monooxygenase , a type of cytochrome P450 enzyme . iicbe.orgnih.govethz.chresearchgate.net This enzyme would introduce a hydroxyl group onto one of the carbon atoms adjacent to the nitrogen or oxygen atom in the morpholine ring. This hydroxylation step is a common activation mechanism in the biodegradation of cyclic ethers and amines. Following hydroxylation, the ring is susceptible to cleavage. The likely mechanism involves the opening of the morpholine ring to form linear intermediates. Based on studies of morpholine degradation, a plausible intermediate is a derivative of 2-(2-aminoethoxy)acetic acid. nih.govresearchgate.net

Concurrently, or in a subsequent step, the diazenyl (azo) bond is expected to be a target for microbial reduction. Azo compounds are known to be cleaved by various microorganisms under anaerobic or microaerophilic conditions. This reductive cleavage is typically carried out by azoreductases . nih.govresearchgate.net These enzymes catalyze the breaking of the -N=N- bond, leading to the formation of two primary amine compounds. In the case of this compound, this would result in the formation of two molecules of aminomorpholine.

The aminomorpholine molecules would then likely undergo further degradation. The degradation of the morpholine ring structure would proceed as described earlier, initiated by monooxygenases. The ultimate fate of the carbon and nitrogen from the morpholine ring is expected to be mineralization to carbon dioxide, water, and ammonia. researchgate.netkau.edu.sa

The table below summarizes the key enzymes potentially involved in the degradation of this compound and their proposed functions based on the degradation of analogous compounds.

| Enzyme Family | Probable Substrate Moiety | Proposed Transformation | Resulting Intermediate(s) |

| Cytochrome P450 Monooxygenases | Morpholine Ring | Hydroxylation of the carbon atom adjacent to the heteroatom (N or O) | Hydroxylated morpholine derivative |

| Azoreductases | Diazenyl (-N=N-) bond | Reductive cleavage of the azo bond | Aminomorpholine |

| Dehydrogenases | Hydroxylated intermediates | Oxidation of hydroxyl groups to carbonyl groups | Various oxidized linear intermediates |

| Hydrolases | Linear intermediates | Cleavage of ether and amide bonds | Smaller organic acids and amines |

Chemical Structure Elucidation of Biotransformation Products

The identification of biotransformation products is crucial for understanding the complete degradation pathway. While no specific studies on the biotransformation products of this compound are available, the analytical techniques used for identifying metabolites of related compounds would be applicable.

The primary methods for separating and identifying microbial degradation products include chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) would be employed to separate the various intermediates from a culture medium. The separated compounds could then be subjected to Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, which provides clues to the chemical structure.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile or derivatized non-volatile metabolites. For the elucidation of the precise chemical structure of novel or unexpected metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹³C NMR, would be indispensable.

Based on the proposed degradation pathway, the following table outlines the expected biotransformation products and the analytical methods that would be suitable for their identification.

| Expected Biotransformation Product | Analytical Technique(s) for Elucidation |

| Hydroxylated this compound | HPLC-MS, GC-MS (after derivatization) |

| Aminomorpholine | HPLC-MS, GC-MS (after derivatization) |

| 2-(2-aminoethoxy)acetic acid derivatives | HPLC-MS, NMR |

| Glycolic acid | HPLC, GC-MS (after derivatization) |

The degradation of 4-morpholinoaniline, another morpholine-containing compound, has been shown to produce 4-morpholinophenol (B1583850) and hydroquinone (B1673460) under certain pH conditions, identified through HPLC-UV and mass spectrometry. ku.edu This further supports the likelihood of hydroxylation as a key initial step in the degradation of the morpholine moiety.

Structure Reactivity and Structure Property Relationships of 4 4 Morpholinyldiazenyl Morpholine Analogues

Influence of Morpholine (B109124) Ring Substituents on Electronic Structure and Chemical Reactivity

The introduction of electron-donating or electron-withdrawing groups onto the morpholine ring can alter the electron density at the nitrogen atom, which in turn affects the extent of charge transfer to the azobenzene (B91143) core. For instance, alkyl groups, being electron-donating, would be expected to increase the electron-donating strength of the morpholino group, leading to a more pronounced push-pull character. Conversely, electron-withdrawing substituents would decrease the electron-donating ability of the morpholine nitrogen.

These electronic perturbations have a direct impact on the chemical reactivity of the molecule. A higher electron density on the azobenzene core, resulting from stronger electron-donating substituents on the morpholine ring, can enhance the nucleophilicity of the azo group, making it more susceptible to electrophilic attack. Conversely, a decrease in electron density would render the azo group less reactive towards electrophiles.

The table below illustrates the hypothetical influence of substituents on the morpholine ring on key electronic and reactivity parameters, based on established principles of physical organic chemistry.

Table 1: Predicted Influence of Morpholine Ring Substituents on Electronic and Reactivity Parameters of 4-(4-Morpholinyldiazenyl)morpholine Analogues

| Substituent (R) on Morpholine Ring | Electronic Effect | Predicted Change in Electron-Donating Strength of Morpholino Group | Predicted Impact on Azo Group Nucleophilicity | Predicted Reactivity towards Electrophiles |

|---|---|---|---|---|

| -H (unsubstituted) | Neutral | Baseline | Baseline | Baseline |

| -CH3 (Methyl) | Electron-donating (inductive effect) | Increase | Increase | Increased |

| -C2H5 (Ethyl) | Electron-donating (inductive effect) | Slightly stronger increase than methyl | Slightly stronger increase than methyl | Slightly more increased |

| -COCH3 (Acetyl) | Electron-withdrawing (resonance effect) | Decrease | Decrease | Decreased |

| -Ph (Phenyl) | Electron-withdrawing (inductive) / Potentially electron-donating or withdrawing (resonance) | Context-dependent, likely decrease | Context-dependent, likely decrease | Likely decreased |

Impact of Diazenyl Linkage Modifications on Redox and Photochemical Properties

The diazenyl linkage (-N=N-) is the photoactive heart of azobenzene derivatives, responsible for their characteristic photoisomerization between the more stable trans and the less stable cis forms. Modifications to this linkage, or to the groups directly attached to it, can significantly alter the redox and photochemical properties of the molecule.

The redox behavior of azobenzenes is well-documented and involves the reversible reduction and oxidation of the azo group. nih.govacs.org The potential at which these redox events occur is sensitive to the electronic environment. In a push-pull system like a morpholino-substituted azobenzene, the electron-donating morpholino group facilitates oxidation of the azo linkage. Altering the electronic nature of the other substituent on the azobenzene core would directly impact the redox potentials. For instance, replacing the second morpholino group in this compound with a strong electron-withdrawing group would make the molecule easier to reduce and harder to oxidize.

The photochemical properties, particularly the wavelengths of maximum absorption (λmax) for the π-π* and n-π* transitions and the quantum yields of photoisomerization, are also highly dependent on the substituents. In push-pull azobenzenes, the π-π* absorption band is red-shifted compared to symmetrically substituted azobenzenes. researchgate.net The extent of this shift is proportional to the strength of the donor and acceptor groups. Therefore, modifications that enhance the push-pull character will lead to a greater red-shift, potentially moving the absorption into the visible region of the spectrum. This is crucial for applications in photo-responsive materials that operate with visible light.

The following table summarizes the expected impact of modifying the substituent opposite to the morpholino group on the redox and photochemical properties of 4-morpholinoazobenzene analogues.

Table 2: Predicted Impact of Diazenyl Linkage Modifications on Redox and Photochemical Properties of 4-Morpholinoazobenzene Analogues

| Substituent (X) on Opposite Phenyl Ring | Electronic Nature | Predicted Redox Potential (Oxidation) | Predicted π-π* λmax | Predicted Photoisomerization Efficiency |

|---|---|---|---|---|

| -N(CH3)2 | Strong Electron-Donating | Lower | Shorter Wavelength (less push-pull) | Lower |

| -OCH3 | Electron-Donating | Slightly Lower | Slightly Shorter Wavelength | Moderate |

| -H | Neutral | Baseline | Baseline | Baseline |

| -Cl | Electron-Withdrawing | Higher | Longer Wavelength (more push-pull) | Higher |

| -NO2 | Strong Electron-Withdrawing | Much Higher | Much Longer Wavelength | Potentially Highest |

Correlation between Molecular Structure and Observed Spectroscopic Signatures

The spectroscopic signatures of this compound analogues, including UV-Vis, IR, and NMR spectra, are directly correlated with their molecular structure. These techniques provide valuable insights into the electronic and structural features of the compounds.

UV-Vis Spectroscopy: The UV-Vis spectrum of an azobenzene derivative is characterized by two main absorption bands: an intense π-π* transition and a weaker, lower-energy n-π* transition. researchgate.net In push-pull systems, the π-π* band is particularly sensitive to the electronic nature of the substituents. As discussed previously, increasing the push-pull character by introducing stronger electron-donating or -withdrawing groups leads to a bathochromic (red) shift of the π-π* band. The position of the n-π* band is generally less affected by substituents. The solvent polarity can also influence the λmax values, a phenomenon known as solvatochromism. uobaghdad.edu.iqafit.edu

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. The N=N stretching vibration of the azo group typically appears in the region of 1400-1450 cm⁻¹, although its intensity can be weak. The C-O-C stretching of the morpholine ring is expected around 1115 cm⁻¹, and the C-N stretching vibrations will also be present. Changes in the electronic environment due to different substituents can cause slight shifts in the positions of these absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts of the protons on the aromatic rings are particularly informative. In a push-pull azobenzene, the aromatic protons on the donor-substituted ring will be more shielded (appear at a lower ppm) compared to those on the acceptor-substituted ring. Substituents on the morpholine ring will also have a predictable effect on the chemical shifts of the morpholine protons.

The following table provides a hypothetical correlation between structural features and expected spectroscopic data for a generic 4-morpholinoazobenzene derivative.

Table 3: Correlation of Molecular Structure and Expected Spectroscopic Signatures for a 4-Morpholinoazobenzene Analogue

| Structural Feature | Spectroscopic Technique | Expected Signature | Influence of Substituents |

|---|---|---|---|

| Azo (-N=N-) group | UV-Vis | π-π* and n-π* absorption bands | Position of π-π* band is highly sensitive to push-pull character. |

| Azo (-N=N-) group | IR | N=N stretch (~1400-1450 cm⁻¹) | Slight shifts in frequency with changing electronic environment. |

| Morpholine Ring (C-O-C) | IR | C-O-C stretch (~1115 cm⁻¹) | Relatively stable, minor shifts expected. |

| Aromatic Protons | ¹H NMR | Signals in the aromatic region (typically 6.5-8.0 ppm) | Chemical shifts are influenced by the electron-donating/withdrawing nature of substituents. |

| Morpholine Protons | ¹H NMR | Signals in the aliphatic region (typically 3.0-4.0 ppm) | Shifts depend on substituents on the morpholine ring. |

Structure-Property Correlations in Material Science Applications (excluding biological or clinical contexts)

The unique photochromic and redox properties of this compound analogues make them promising candidates for a variety of material science applications. The ability to reversibly switch between two distinct isomers with different physical properties upon light irradiation is the basis for their use in optical data storage, molecular switches, and photo-responsive materials. ijprs.comnjit.edunih.gov

Nonlinear Optical (NLO) Materials: Push-pull azobenzenes are known to exhibit significant third-order NLO properties. The large change in dipole moment upon photoisomerization contributes to a strong nonlinear refractive index. The magnitude of this NLO response is directly correlated with the strength of the push-pull system. Therefore, analogues of this compound with strong electron-withdrawing groups opposite the morpholino donor are expected to have enhanced NLO properties, making them suitable for applications in all-optical switching and optical limiting.

Photo-switchable Polymers and Gels: Incorporation of this compound analogues as photochromic units into polymer backbones or as side chains can lead to the development of photo-responsive polymers. The photoisomerization of the azobenzene moiety can induce changes in the polymer's conformation, solubility, and mechanical properties. For example, a polymer film containing these units could be made to expand or contract upon irradiation with light of specific wavelengths, leading to applications in actuators and soft robotics.

Optical Data Storage: The two distinct states of the azobenzene isomers (trans and cis) can be used to represent the "0" and "1" of a binary data bit. Information can be written and erased by using different wavelengths of light to induce photoisomerization. The thermal stability of the cis isomer is a critical parameter for data retention. Introducing bulky substituents on the morpholine ring could potentially increase the thermal stability of the cis state by sterically hindering the thermal relaxation back to the trans form.

The table below outlines the correlation between molecular structure and key properties for material science applications.

Table 4: Structure-Property Correlations for Material Science Applications of 4-Morpholinoazobenzene Analogues

| Application | Key Property | Structural Feature Influencing Property | Desired Structural Modification |

|---|---|---|---|

| Nonlinear Optics | Large third-order NLO susceptibility (χ³) | Strong push-pull character, large change in dipole moment upon isomerization. | Introduction of a strong electron-withdrawing group opposite the morpholino donor. |

| Photo-switchable Polymers | Efficient photoisomerization in the solid state, significant change in molecular geometry. | Flexible polymer backbone, sufficient free volume for isomerization. | Incorporation as a side chain with a flexible linker. |

| Optical Data Storage | High thermal stability of the cis isomer, distinct absorption spectra for trans and cis isomers. | Steric hindrance around the azo group, strong push-pull character. | Introduction of bulky substituents on the morpholine ring or in ortho positions of the phenyl rings. |

| Photo-actuators | Large and reversible change in molecular shape and size upon photoisomerization. | Efficient and high-yield photoisomerization. | Optimization of the push-pull system for efficient switching with visible light. |

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Efficient Synthetic Routes and Derivatization Strategies

Current synthetic methodologies for 4-(4-Morpholinyldiazenyl)morpholine, while effective, present opportunities for significant improvement. Future research should prioritize the development of more efficient, scalable, and environmentally benign synthetic routes. This includes exploring one-pot syntheses, catalytic methods, and the use of greener solvents to enhance the atom economy and reduce waste.

Furthermore, a systematic exploration of derivatization strategies is paramount. The inherent reactivity of the morpholine (B109124) nitrogen atoms and the potential for functionalization of the diazenyl linkage offer a rich platform for creating a diverse library of analogues. Introducing various substituents onto the morpholine rings could modulate the compound's electronic properties, solubility, and steric profile, thereby fine-tuning its reactivity and potential applications.

Table 1: Potential Derivatization Strategies for this compound

| Strategy | Target Site | Potential Functional Groups | Desired Outcome |

| N-Alkylation | Morpholine Nitrogen | Alkyl, Aryl, Heteroaryl | Modified solubility and steric hindrance |

| N-Acylation | Morpholine Nitrogen | Acyl, Benzoyl | Altered electronic properties and reactivity |

| Ring Functionalization | Morpholine Ring (C-H activation) | Halogens, Nitro groups | Introduction of synthetic handles for further modification |

| Diazenyl Bond Modification | Diazenyl Linkage | Coordination to metal centers | Development of novel coordination complexes |

Deeper Mechanistic Insights into Complex Reactions and Transformation Pathways

A significant gap in the current knowledge base is a detailed mechanistic understanding of the reactions and transformations involving this compound. Future investigations should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, to elucidate the pathways of its formation and subsequent reactions.

Understanding the role of intermediates, transition states, and the influence of reaction conditions will be crucial for optimizing existing transformations and designing new ones. For instance, a deeper insight into the mechanism of the diazenyl bond formation could lead to more controlled and higher-yielding synthetic protocols.

Development of Advanced Computational Models for Precise Property Prediction and Mechanistic Elucidation

In concert with experimental studies, the development of robust computational models will be instrumental in accelerating research on this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a range of molecular properties, including electronic structure, vibrational frequencies, and reactivity indices.

These computational tools can also be used to model reaction mechanisms, calculate activation energies, and identify key intermediates, providing invaluable insights that can guide experimental design. The synergy between computational prediction and experimental validation will be a powerful engine for discovery in this area.

Identification of Undiscovered Applications in Diverse Chemical Science Disciplines

While the full application spectrum of this compound remains largely unexplored, its unique structural features suggest potential in several areas of chemical science. The presence of multiple nitrogen and oxygen atoms makes it a candidate for use as a ligand in coordination chemistry, potentially forming novel metal-organic frameworks (MOFs) or catalytic complexes.

The diazenyl linkage, known for its role in photochromic and redox-active systems, suggests that this compound could find applications in materials science as a component of molecular switches or electronic materials. Furthermore, its structural similarity to known bioactive molecules warrants investigation into its potential pharmacological properties.

Challenges in Achieving Controlled Reactivity and Stability for Specific Targeted Applications

A primary challenge in harnessing the full potential of this compound lies in achieving controlled reactivity and ensuring its stability for specific applications. The diazenyl bond can be susceptible to cleavage under certain conditions, which could be a limitation or a feature to be exploited, depending on the desired outcome.

Future research must focus on understanding the factors that influence the stability of the molecule, such as pH, temperature, and light exposure. Strategies to enhance stability, such as the incorporation of sterically hindering groups or the formation of stable coordination complexes, will be critical for its practical application. Conversely, developing methods to trigger the controlled decomposition of the molecule could lead to its use as a pro-drug or a chemical sensor. Addressing these challenges will be key to translating the fundamental properties of this compound into tangible technological advancements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.